N-(2,4-Dinitrophenyl)-L-alanine

Description

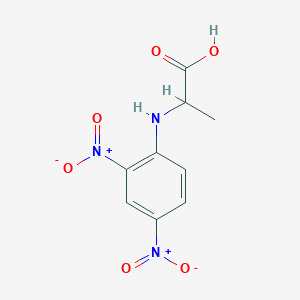

N-(2,4-Dinitrophenyl)-L-alanine is an amino acid derivative that has found considerable use in biochemical and analytical research. cymitquimica.com Its structure, featuring a dinitrophenyl group bonded to the nitrogen atom of L-alanine, makes it a valuable chromophoric compound, meaning it absorbs light in the ultraviolet-visible spectrum. cymitquimica.com This property is central to its application in various detection and quantification methods.

| Property | Value |

| Molecular Formula | C9H9N3O6 |

| Molecular Weight | 255.18 g/mol |

| Appearance | Typically a solid at room temperature |

| Solubility | Soluble in polar solvents |

| Chemical and Physical Properties of this compound. cymitquimica.comnih.govscbt.comuni.lunih.gov |

The story of this compound is intrinsically linked to the development of dinitrophenylation, a groundbreaking technique in protein chemistry. In the mid-1940s and early 1950s, the British biochemist Frederick Sanger pioneered the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent. quora.comcreative-biolabs.com Sanger's objective was to determine the linear sequence of amino acids in a polypeptide chain, a feat considered monumental at the time. creative-biolabs.com

The core principle of Sanger's method involved the reaction of FDNB with the free amino group at the N-terminus of a protein. creative-biolabs.comgbiosciences.com This reaction, a nucleophilic aromatic substitution, forms a stable N-dinitrophenyl (DNP) derivative of the N-terminal amino acid. gbiosciences.com The resulting DNP-protein could then be hydrolyzed, breaking it down into its constituent amino acids. The key was that the DNP-amino acid from the N-terminus, being resistant to acid hydrolysis, could be isolated and identified, often by chromatography. gbiosciences.com This provided a clear and unambiguous way to identify the first amino acid in the protein sequence. creative-biolabs.com

Sanger's successful sequencing of the protein insulin (B600854) in 1955, using this very method, was a landmark achievement. creative-biolabs.com It provided the first definitive proof that proteins have a precisely defined amino acid sequence, laying the groundwork for understanding the relationship between a protein's primary structure and its biological function. creative-biolabs.com This work earned Frederick Sanger his first Nobel Prize in Chemistry in 1958. creative-biolabs.com The dinitrophenylation technique, therefore, became a foundational pillar in molecular biology and protein science. creative-biolabs.comlibretexts.org

Building on the principles of dinitrophenylation, this compound and other DNP-amino acids have become valuable reagents and research probes in their own right. The presence of the dinitrophenyl group confers several advantageous properties.

Chromophoric Labeling: The most significant feature is the dinitrophenyl group's ability to act as a chromophore. cymitquimica.com This allows for the easy detection and quantification of molecules to which it is attached using UV-Vis spectrophotometry. cymitquimica.com

Chromatographic Separation: DNP-amino acids are well-suited for various chromatographic techniques. For instance, they can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (HPLC). nih.gov Pre-column derivatization of amino acids with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (a derivative of the title compound) allows for the sensitive detection of amino acids at specific wavelengths. nih.gov

Enzyme Substrates: Derivatives of this compound, such as its methyl ester, can serve as chromogenic substrates for enzymes like proteases and esterases. The enzymatic cleavage of the substrate releases the DNP group, leading to a color change that can be measured to determine enzyme activity.

The unique characteristics of this compound and related compounds have led to their application in a diverse range of research fields.

Protein Chemistry and Sequencing: The historical and ongoing primary application is in the N-terminal analysis of proteins and peptides, a direct legacy of Sanger's work. gbiosciences.comvanderbilt.edu

Enzymology: The compound and its derivatives are used to study enzyme kinetics and activity. gbiosciences.com For example, the modification of amino acid residues in enzymes with DNFB can alter their catalytic properties, providing insights into the enzyme's mechanism. gbiosciences.com

Chromatography and Analytical Chemistry: DNP-amino acids are instrumental in the development of analytical methods for amino acid analysis. nih.govspringernature.com The use of chiral derivatives, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), allows for the separation and quantification of D- and L-amino acid enantiomers, which is important in various biological and pharmaceutical contexts. springernature.comnih.govnih.gov

Structural Biology: The ability of the dinitrophenyl group to form covalent bonds with specific amino acid residues makes it a useful tool for probing protein structure and function.

Metabolic Studies: Isotopically labeled versions of this compound can be used to track the metabolic fate of the alanine (B10760859) backbone in biological systems using techniques like NMR or mass spectrometry.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHLKORVTUUSBC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-52-3 | |

| Record name | 2,4-Dinitrophenyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-dinitrophenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Classical Synthetic Routes to N-(2,4-Dinitrophenyl)-L-alanine

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the reaction of the amino group of L-alanine with a dinitrophenylating agent.

A primary and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the use of 1-fluoro-2,4-dinitrobenzene (B121222), commonly known as Sanger's reagent. gbiosciences.comwikipedia.org The N-terminal amino group of L-alanine acts as the nucleophile, attacking the electron-deficient benzene (B151609) ring of the dinitrofluorobenzene. gbiosciences.com The presence of two electron-withdrawing nitro groups on the benzene ring activates it for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds through a two-step addition-elimination process. chegg.com Initially, the nucleophilic amino group of L-alanine attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary loss of aromaticity. wikipedia.org Subsequently, the fluorine atom is eliminated as a fluoride (B91410) ion, and the aromaticity of the ring is restored, yielding the stable this compound product. wikipedia.org This method was famously employed by Frederick Sanger in his pioneering work on protein sequencing, for which he was awarded the Nobel Prize. wikipedia.orgmasterorganicchemistry.com

Table 1: Key Reactants in the Synthesis of this compound

| Reactant Name | Role in Reaction | Reference |

|---|---|---|

| L-alanine | Nucleophile | gbiosciences.com |

An alternative synthetic route involves the nitration of a precursor molecule. For instance, a method has been disclosed for the synthesis of L-2,4-dinitrophenylalanine by dissolving L-4-nitrophenylalanine in concentrated sulfuric acid and then adding a nitrating agent such as urea (B33335) nitrate (B79036) or nitrourea. google.com The reaction is carried out at a temperature ranging from 0 to 100°C for 1 to 20 hours. google.com Following the reaction, the product is precipitated in ice water and neutralized. google.com This approach highlights the possibility of introducing the second nitro group onto a pre-existing nitrophenylalanine structure. While less common than the Sanger method for derivatization, it represents a viable synthetic strategy for the bulk preparation of the compound.

Another established method for the synthesis of this compound involves the reaction of L-alanine with 2,4-dinitrochlorobenzene. nih.gov Similar to the reaction with the fluoro-analogue, this is also a nucleophilic aromatic substitution reaction. wikipedia.orgchegg.com The amino group of alanine (B10760859) attacks the carbon atom attached to the chlorine, displacing the chloride ion. wikipedia.org Although fluorine is generally a better leaving group in SNAr reactions, leading to faster reaction rates with 2,4-dinitrofluorobenzene, the chloro-derivative is also an effective reagent for this transformation. masterorganicchemistry.comresearchgate.net The reaction with 2,4-dinitrochlorobenzene is often carried out in a basic solution to facilitate the deprotonation of the amino acid's amino group, enhancing its nucleophilicity. wikipedia.org

Derivatization Principles and Reaction Mechanisms

The derivatization of amino acids with the 2,4-dinitrophenyl group is a fundamental technique in biochemical analysis, allowing for the detection and quantification of amino acids. nih.gov

The formation of dinitrophenyl (DNP) amino acid derivatives occurs through the reaction of the primary amino group of an amino acid with a suitable dinitrophenylating agent, such as 2,4-dinitrofluorobenzene (DNFB). gbiosciences.comresearchgate.net This reaction is a cornerstone of the Sanger method for N-terminal amino acid analysis of proteins and peptides. wikipedia.org The nucleophilic amino group attacks the electron-deficient aromatic ring of DNFB, leading to the formation of a stable, colored DNP-amino acid. gbiosciences.com This derivatization can also occur with other nucleophilic groups present in amino acid side chains, such as the ε-amino group of lysine (B10760008). echemi.com The resulting DNP-derivatives are stable to acid hydrolysis, which allows for the breakdown of the protein into its constituent amino acids while leaving the DNP-labeled N-terminal amino acid intact for identification. wikipedia.org

The kinetics of the derivatization reaction are influenced by several factors, including the nature of the leaving group on the dinitrophenylating agent and the reaction conditions. The rate-determining step in the SNAr mechanism is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, as this step involves the disruption of the aromatic system. wikipedia.orgresearchgate.net The reactivity of the halo-dinitrobezenes follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions but is characteristic of SNAr reactions where the high electronegativity of fluorine enhances the electrophilicity of the reaction center. masterorganicchemistry.com

The reaction is generally thermodynamically favorable, as the formation of the stable DNP-amino acid and the restoration of aromaticity drive the reaction to completion. wikipedia.org The stability of the resulting DNP-derivatives can be affected by factors such as pH and exposure to light, with decomposition being more rapid in alkaline and light-exposed conditions. researchgate.net

Table 2: Comparison of Dinitrophenylating Agents

| Agent | Relative Reactivity | Key Feature | Reference |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | High | Faster reaction rate due to the high electronegativity of fluorine. | masterorganicchemistry.com |

Stereochemical Considerations in Derivatization Reactions

The derivatization of amino acids with chiral reagents is a cornerstone of stereochemical analysis, allowing for the separation and quantification of enantiomers. The reaction of this compound and its derivatives is governed by the principles of nucleophilic aromatic substitution (SNAr). The inherent chirality of the L-alanine moiety is crucial in these reactions, as it leads to the formation of diastereomeric products when reacted with other chiral molecules. These diastereomers exhibit different physicochemical properties, which can be exploited for their separation and analysis, typically by chromatographic methods. nih.govresearchgate.net

A key consideration is the retention of the original stereochemistry of the amino acid during derivatization. Under the typically mild, alkaline conditions used for these reactions (e.g., heating at 40°C), racemization of the amino acid's chiral center is generally avoided. nih.gov This ensures that the observed ratio of diastereomers accurately reflects the enantiomeric composition of the original sample.

Preparation of Analogues and Modified Derivatives

Esterification of this compound (e.g., Methyl Ester)

This compound can be readily converted to its corresponding esters through standard esterification procedures. The methyl ester, this compound methyl ester, is a common derivative. nih.gov This process involves the reaction of the carboxylic acid group of this compound with an alcohol, such as methanol, typically in the presence of an acid catalyst. This modification alters the polarity and volatility of the parent compound, which can be advantageous for specific analytical or synthetic applications. The resulting ester is an alpha-amino acid ester. nih.govchemicalbook.com

Table 1: Properties of this compound Methyl Ester

| Property | Value | Source |

| CAS Number | 10420-63-0 | chemicalbook.comtcichemicals.com |

| Molecular Formula | C10H11N3O6 | nih.gov |

| Molecular Weight | 269.21 g/mol | nih.gov |

| Appearance | Light yellow to Yellow to Orange powder to crystal | tcichemicals.com |

| Purity | >98.0% (HPLC) | tcichemicals.com |

| Synonyms | N-Dnp-L-alanine Methyl Ester, Dnp-Ala-OMe | nih.govtcichemicals.com |

Synthesis of Marfey's Reagent and its Chiral Variants (e.g., 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide (L-FDAA), 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA))

A significant application of dinitrophenylated amino acids is in the synthesis of chiral derivatizing agents, most notably Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide, L-FDAA). nih.govresearchgate.net This reagent is synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) through the nucleophilic substitution of one fluorine atom by L-alanine amide. nih.govresearchgate.net The remaining fluorine atom is reactive towards primary amines, making Marfey's reagent an excellent tool for the derivatization of amino acids and other primary amine-containing compounds. researchgate.netfishersci.com

The reaction of Marfey's reagent with a racemic or enantiomerically enriched mixture of amino acids produces a pair of diastereomers. nih.gov These diastereomers can then be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govfishersci.com A general observation is that the D-amino acid derivatives exhibit stronger intramolecular interactions, leading to reduced polarity and consequently, longer retention times on reversed-phase columns compared to their L-amino acid counterparts. fishersci.com

To enhance separation efficiency and sensitivity for specific applications, chiral variants of Marfey's reagent have been developed. researchgate.net One such variant is 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), which incorporates an L-leucinamide moiety instead of L-alaninamide. mdpi.com L-FDLA has been shown to provide higher sensitivity and better separation for certain derivatized chiral amino acids. mdpi.com Other variants have also been synthesized, such as those incorporating L-tryptophanamide or (S)-1-(naphthalen-2-yl)ethanamine, to improve resolution, particularly for nonproteinogenic amino acids. escholarship.orgacs.org

Table 2: Common Chiral Derivatizing Agents based on the Dinitrophenyl Scaffold

| Reagent Name | Abbreviation | Structure of Chiral Moiety |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide | L-FDAA (Marfey's Reagent) | L-Alanine Amide |

| 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide | L-FDLA | L-Leucine Amide |

The "advanced Marfey's method" utilizes these reagents in conjunction with liquid chromatography-mass spectrometry (LC-MS) to non-empirically determine the absolute configuration of amino acids in peptides. nih.gov However, anomalous elution behavior has been observed for certain amino acids, such as ornithine, when derivatized with L-FDLA, highlighting the importance of careful method validation. nih.gov

Formation of Hydrazone Derivatives for Specific Applications

This compound itself is not directly used to form hydrazones in the classical sense, which typically involves the reaction of a hydrazine (B178648) with an aldehyde or ketone. numberanalytics.comlibretexts.org However, the broader family of dinitrophenylhydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are well-known reagents for the formation of hydrazone derivatives from carbonyl compounds. nih.govijsrst.com

The formation of a colored precipitate upon reaction with DNPH is a classic qualitative test for aldehydes and ketones. ijsrst.com More recently, novel hydrazone derivatives incorporating the 2,4-dinitrophenyl moiety have been synthesized for specific applications, such as colorimetric sensors for detecting ammonia (B1221849) and chromium ions in water. nih.gov These sensors are typically synthesized through the condensation of a chalcone (B49325) with (2,4-dinitrophenyl)hydrazine in an acidic medium. nih.gov

Application in Zincke Reaction for Complex Organic Synthesis

While this compound is not a direct reactant in the Zincke reaction, the core 1-(2,4-dinitrophenyl)pyridinium (B189512) moiety, known as a Zincke salt, is central to this transformation. tcichemicals.comchem-station.com The Zincke reaction involves the reaction of a Zincke salt with a secondary amine, which leads to the opening of the pyridinium (B92312) ring to form a 5-amino-2,4-pentadienal, also known as a Zincke aldehyde. tcichemicals.comchem-station.com

This reaction has found utility in the synthesis of complex organic molecules, including various indole (B1671886) alkaloids. tcichemicals.com The aminodienal product serves as a versatile intermediate for further synthetic transformations. chem-station.com

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and understanding the molecular vibrations of N-(2,4-Dinitrophenyl)-L-alanine.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Key functional groups and their characteristic IR absorption bands include:

N-H Stretch: The N-H group in amines typically shows a sharp absorption band in the range of 3300-3500 cm⁻¹. libretexts.org

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid is expected to absorb strongly in the region of 1650-1700 cm⁻¹. fiveable.me

N-O Stretch: The nitro groups (NO₂) exhibit characteristic stretching vibrations. fiveable.me

Aromatic C-H and Ring Vibrations: The dinitrophenyl group will show C-H stretching around 3030 cm⁻¹ and ring vibrations between 1400-1600 cm⁻¹. fiveable.me

Studies on DNP derivatives of amino acids have noted that these compounds often exist as dipolar ions, which can influence the positions of these absorption bands. researchgate.net For instance, the spectra of various DNP-amino acids consistently show bands around 1587 cm⁻¹ and 1408 cm⁻¹. researchgate.net The exact positions of these peaks can vary slightly, allowing for the positive identification of closely related DNP-amino acids. researchgate.net

Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C=O Stretch (Carboxylic Acid) | 1650 - 1700 |

| Aromatic C-H Stretch | ~3030 |

| Aromatic Ring Vibrations | 1400 - 1600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can help in the detailed analysis of the skeletal vibrations of the dinitrophenyl ring and the alanine (B10760859) backbone. All vibrations in this compound methyl ester, a related derivative, are active in both Raman and infrared spectroscopy. slideshare.net The study of L-alanine itself has shown that its Raman spectrum can reveal information about its conformational state. researchgate.net

Correlation of Experimental and Calculated Vibrational Spectra

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental data.

For instance, in a study on this compound methyl ester, DFT calculations were used to optimize the molecular geometry and calculate the vibrational frequencies. slideshare.net While there can be discrepancies between the calculated and experimental values, often due to the theoretical calculations being performed on isolated molecules in the gas phase, the correlation provides a robust basis for spectral interpretation. slideshare.net Such computational studies have been successfully applied to understand the vibrational spectra of L-alanine and its derivatives, including the effects of solvation. nih.govresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis of this compound and Derivatives

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In this compound, distinct signals are expected for the protons on the dinitrophenyl ring, the α-proton of the alanine moiety, the methyl protons, and the N-H proton.

The chemical shifts of these protons are influenced by the electron-withdrawing nature of the dinitrophenyl group. For example, the protons on the aromatic ring will appear at lower field (higher ppm values) due to deshielding. The α-proton will also be shifted downfield due to its proximity to the electronegative nitrogen atom and the dinitrophenyl ring.

Comparative ¹H NMR studies of DNP derivatives of other amino acids, such as N-(2,4-dinitrophenyl)-L-leucine and N-(2,4-dinitrophenyl)-L-phenylalanine, show similar patterns in their spectra, which aids in the assignment of signals for this compound. chemicalbook.comchemicalbook.com

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the dinitrophenyl ring will also have specific chemical shifts influenced by the nitro groups and the amino linkage. The α-carbon and the methyl carbon of the alanine portion will have their own distinct signals.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. udel.edu The electron-withdrawing dinitrophenyl group significantly affects the chemical shifts of the attached alanine carbons. Data for related compounds like N-(2,4-dinitrophenyl)-L-phenylalanine are available and can serve as a reference for interpreting the spectrum of this compound. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 185 |

| Aromatic Carbons (C-NO₂) | 135 - 150 |

| Aromatic Carbons (C-H, C-N) | 115 - 140 |

| α-Carbon (CH) | 50 - 60 |

| Methyl Carbon (CH₃) | 15 - 25 |

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the three-dimensional structure of molecules in solution. For this compound, advanced NMR techniques are particularly valuable for confirming its stereochemistry and understanding its conformational preferences.

While specific advanced NMR studies on this compound are not extensively detailed in the provided search results, the principles of these techniques are well-established in the study of similar chiral molecules and amino acid derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximities between protons, providing critical information about the molecule's preferred conformation. Furthermore, the use of chiral derivatizing agents in conjunction with ¹H NMR can be used to distinguish between enantiomers and confirm the L-configuration of the alanine moiety. Conformational studies of related compounds, such as oxytocin (B344502) analogs in dimethyl sulfoxide, have demonstrated the power of ¹H NMR in interpreting solution conformations, including the presence of structural motifs like beta turns. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. Various ionization methods and analysis techniques offer complementary information.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact biomolecules and their non-covalent complexes. nih.govnih.gov For this compound, ESI-MS is typically performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. nih.govresearchgate.net This precursor ion can then be subjected to further analysis to elucidate its structure. The accurate mass measurement capabilities of ESI-MS are crucial for confirming the elemental composition of the parent molecule and its fragments. nih.gov

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry (MS/MS) technique used to fragment precursor ions and study their dissociation pathways. uab.edunih.gov When the deprotonated this compound ion, [M-H]⁻ at m/z 254, is subjected to CAD, it undergoes a characteristic fragmentation pattern. nih.gov

A primary fragmentation pathway involves the sequential loss of carbon dioxide (CO₂) and water (H₂O), resulting in a prominent fragment ion at m/z 192. nih.govresearchgate.net This process is proposed to occur via a gas-phase cyclization reaction, analogous to the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids in solution, which produces benzimidazole-N-oxide derivatives. nih.govresearchgate.net The initial loss of CO₂ produces an intermediate ion at m/z 210, which then loses water to form the m/z 192 ion. nih.gov

Table 1: Key Fragmentation Data for this compound from ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 254 ([M-H]⁻) | 210 | CO₂ (44 Da) |

| 210 | 192 | H₂O (18 Da) |

| 254 ([M-H]⁻) | 192 | CO₂ + H₂O (62 Da) |

This table summarizes the main fragmentation steps observed for deprotonated this compound under CAD conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids themselves are generally not volatile enough for direct GC-MS analysis and require derivatization to increase their volatility. thermofisher.com Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with active hydrogens in the molecule. thermofisher.comsigmaaldrich.com

While a direct GC-MS analysis of underivatized this compound is not typical, the technique is highly relevant for identifying the L-alanine component after hydrolysis and derivatization. The resulting derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for their identification. sigmaaldrich.com For instance, TBDMS derivatives of amino acids often show fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic fragments. sigmaaldrich.com

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is useful for structural elucidation and library matching. uvic.ca The NIST mass spectral library contains an entry for this compound, indicating its characterization by this method. nih.gov The EI mass spectrum of this compound shows a top peak at an m/z of 210 and a second highest peak at m/z 255, which corresponds to the molecular ion. nih.gov

Table 2: Prominent Peaks in the EI Mass Spectrum of this compound

| m/z | Relative Intensity |

| 210 | Top Peak |

| 255 | 2nd Highest |

| 164 | 3rd Highest |

This table is based on data from the NIST Mass Spectrometry Data Center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy as a Chromophore Probe

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. libretexts.org The N-(2,4-dinitrophenyl) group in this compound acts as a strong chromophore, absorbing light in the UV region. This property is fundamental to methods that use this derivatization for the detection and quantification of amino acids. researchgate.net The presence of the aromatic dinitrophenyl system gives rise to characteristic absorption maxima that can be used to determine the concentration of the compound in solution using the Beer-Lambert Law. libretexts.org

Electronic Transitions and Absorption Characteristics

The electronic spectrum of this compound is dominated by the absorptive properties of the dinitrophenyl group. This aromatic system gives rise to intense electronic transitions in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The dinitrophenyl group is known to absorb strongly in the range of 275–360 nm, which is instrumental for its quantification in solution.

The absorption is primarily due to π→π* (pi to pi star) transitions within the benzene (B151609) ring, which are intensified and shifted by the presence of the two electron-withdrawing nitro (-NO₂) groups and the electron-donating amino (-NH) group. The lone pair of electrons on the secondary amine nitrogen can also participate in n→π* (n to pi star) transitions, although these are typically much weaker than the π→π* transitions.

The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment and the pH of the solution. For instance, in related dinitrophenyl compounds like 2,4-dinitrophenol (B41442), the neutral form exhibits an absorption maximum around 360 nm. researchgate.net Changes in pH can alter the protonation state of the molecule, specifically the carboxylic acid group and the secondary amine, leading to shifts in the absorption maxima. In alkaline solutions, deprotonation can lead to a red shift (a shift to a longer wavelength), which is a common phenomenon for phenolic and anilinic compounds. A clear isosbestic point, where the molar absorptivity of two species in equilibrium is the same, has been observed at 320 nm for the related compound 2,4-dinitrophenol, indicating a pH-dependent equilibrium between different forms of the molecule. researchgate.net

Table 1: General Absorption Characteristics of Dinitrophenyl Compounds

| Compound Type | Typical Absorption Range (nm) | Type of Transition | Notes |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)-amino acids | 275 - 360 | π→π* | Strong absorption, useful for quantification. |

| 2,4-Dinitrophenol (Neutral) | ~360 | π→π* | Absorption is pH and solvent dependent. researchgate.net |

Application in Spectrophotometric Detection

The strong UV-Visible absorption of this compound forms the basis of its application in spectrophotometric detection and quantification. This is particularly relevant in biochemical and analytical chemistry for the analysis of amino acids.

A primary application involves the derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. researchgate.netnih.gov The nucleophilic amino group of an amino acid, such as L-alanine, attacks the electron-deficient benzene ring of FDNB, displacing the fluorine atom and forming a stable, yellow-colored N-(2,4-Dinitrophenyl) derivative. researchgate.netnih.gov

The reaction is typically carried out in a mildly alkaline medium (pH ~9), which ensures that the amino group is in its deprotonated, nucleophilic state. researchgate.net The resulting N-DNP-L-alanine is then quantified spectrophotometrically. By measuring the absorbance of the solution at the characteristic λmax of the DNP derivative, the concentration of the original amino acid can be determined using the Beer-Lambert law. This method is highly sensitive due to the high molar absorptivity of the DNP chromophore.

This derivatization technique is not only used for quantification but also for the chromatographic separation and identification of amino acids, including in methods for determining the N-terminal amino acid of proteins and peptides. researchgate.netnih.govnih.gov For instance, after derivatization, mixtures of DNP-amino acids can be separated by high-performance liquid chromatography (HPLC), with detection accomplished by a UV-Vis detector set to the absorption maximum of the DNP group. researchgate.netnih.gov

The principle of using dinitrophenyl derivatization for spectrophotometric analysis is also applied to other classes of compounds. For example, a similar approach using 2,4-dinitrophenylhydrazine (B122626) is employed for the detection of aldehydes and ketones, which form colored hydrazones that can be measured spectrophotometrically. nih.gov

Advanced Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) of DNP-Amino Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNP-amino acids. The dinitrophenyl group acts as a chromophore, facilitating UV detection, and alters the polarity of the native amino acid, making it amenable to various HPLC modes.

Reversed-Phase HPLC (RP-HPLC) on conventional achiral stationary phases is a powerful method for separating enantiomers after they have been converted into diastereomers. nih.gov This indirect approach involves reacting the amino acid enantiomeric mixture with a chiral derivatizing agent. For DNP-amino acids, this is often accomplished by using a chiral variant of Sanger's reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA or Marfey's reagent) or Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). nih.govepa.gov

When a racemic mixture of alanine (B10760859) (containing both D- and L-alanine) is derivatized with N-(2,4-Dinitrophenyl)-L-alanine or a similar L-configured reagent, two diastereomers are formed: DNP-L-Ala-L-Ala and DNP-D-Ala-L-Ala. These diastereomers possess different physical and chemical properties and can be separated on an achiral stationary phase, such as an octadecylsilane (B103800) (ODS, C18) column. nih.govnih.gov The separation is based on the differential interactions of the diastereomers with the non-polar stationary phase. nih.govepa.gov Research has shown that reagents like N2-(5-fluoro-2,4-dinitrophenyl)-L-valine-amide can provide even larger differences in retention times for the resulting diastereomers compared to the original Marfey's reagent. epa.gov This strategy is effective for resolving DL-amino acids in various samples. epa.gov

Table 1: Example of RP-HPLC Diastereomeric Separation Principle

| Original Analyte | Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Separation Column | Principle |

|---|---|---|---|---|

| D-Alanine | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | L-FDLA-D-Ala | Reversed-Phase (e.g., C18) | Diastereomers have different hydrophobic/hydrophilic interactions with the stationary phase, leading to different retention times. nih.govnih.gov |

Direct enantiomeric resolution of DNP-amino acids can be achieved using HPLC with a Chiral Stationary Phase (CSP). conicet.gov.ar This method avoids the need for a chiral derivatizing agent by utilizing a column where the stationary phase itself is chiral. The separation occurs through the formation of transient, diastereomeric complexes between the DNP-alanine enantiomers and the chiral selector immobilized on the stationary phase. nih.govnih.gov

Various types of CSPs have been successfully employed for this purpose:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used. For instance, an amylose stationary phase has been used to resolve dipeptide enantiomers, where interactions like hydrogen bonding, hydrophobic, and π-π interactions govern the separation. nih.gov

Cyclodextrin-based CSPs : Naphthylethylcarbamate-beta-cyclodextrin bonded phases have shown efficacy in resolving DNP-amino acids. nih.gov The chiral recognition is attributed to interactions with the naphthylethylcarbamate moiety rather than the cyclodextrin (B1172386) cavity itself. nih.gov

Alkaloid-based CSPs : Quinine (B1679958) has been immobilized on silica (B1680970) and used to resolve twenty different DNP-amino acids. conicet.gov.ar The mechanism involves strong electrostatic interactions between the protonated quinine selector and the anionic DNP-amino acids. conicet.gov.ar

Macrocyclic Glycopeptide CSPs : Teicoplanin-based CSPs are particularly effective for resolving underivatized amino acids but can also be applied to their derivatives. sigmaaldrich.com

The choice of CSP is crucial as the enantioselectivity depends heavily on the specific interactions between the analyte and the chiral selector.

The success of HPLC separation of DNP-L-alanine is highly dependent on the optimization of several chromatographic parameters, primarily the mobile phase pH and composition. sigmaaldrich.com

pH of the Mobile Phase : The pH is a critical parameter as it controls the ionization state of the analyte and can influence the stationary phase surface. nih.govmoravek.comchromatographytoday.com this compound is an acidic compound due to its free carboxylic acid group. In RP-HPLC, adjusting the mobile phase pH to suppress the ionization of this group (i.e., using a pH below its pKa) makes the molecule more neutral and hydrophobic, leading to increased retention. moravek.comwordpress.comwaters.com Conversely, at a higher pH, the carboxyl group is ionized, making the molecule more polar and decreasing its retention time. waters.com Studies on quinine-based CSPs showed that while retention factors for DNP-amino acids peaked around pH 6, enantioselectivity factors increased with pH in the range of 5 to 7. conicet.gov.ar

Mobile Phase Composition : The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the buffer concentration significantly affect retention and resolution. wordpress.comresearchgate.net In RP-HPLC, increasing the percentage of the organic modifier in the aqueous mobile phase generally decreases the retention time, as it increases the elution strength of the mobile phase. researchgate.net The choice of buffer is also important for maintaining a stable pH and can influence peak shape. nih.gov Volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are preferred when the HPLC system is coupled with a mass spectrometer. wordpress.com

Table 2: Influence of Mobile Phase Parameters on DNP-Amino Acid HPLC Separation

| Parameter | Effect on Retention Time | Effect on Resolution (Rs) | Rationale |

|---|---|---|---|

| Increasing pH (for acidic analytes like DNP-Ala) | Decrease | Variable | Increased ionization of the analyte's carboxyl group makes it more polar and less retained on a reversed-phase column. moravek.comwaters.com The effect on resolution depends on the specific CSP and analyte. conicet.gov.ar |

| Increasing Organic Modifier % (e.g., Acetonitrile) | Decrease | Generally Decrease | The mobile phase becomes less polar (stronger), weakening the hydrophobic interaction between the DNP-analyte and the C18 stationary phase, leading to faster elution. researchgate.net |

| Increasing Buffer Concentration | Generally Decrease | Variable | Higher ionic strength can reduce secondary interactions with the stationary phase and may influence the conformation of both the analyte and the stationary phase, affecting both retention and selectivity. conicet.gov.arresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For analyzing trace levels of amino acid enantiomers in complex biological matrices, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.govnih.gov

Developing a robust LC-MS/MS method for quantifying trace amino acid enantiomers, such as D-alanine in the presence of abundant L-alanine, presents significant challenges. researchgate.netnih.gov A common and successful strategy involves pre-column derivatization to create diastereomers, followed by RP-LC separation and MS/MS detection. nih.govnih.gov

A typical method development workflow includes:

Derivatization : An advanced chiral derivatizing reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), is used. nih.govnih.gov This reaction creates diastereomeric pairs (e.g., L-FDLA-D-Ala and L-FDLA-L-Ala) that are separable on a standard C18 column. nih.gov

Chromatographic Separation : An RP-HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the diastereomers. Gradient elution is typically employed to achieve baseline separation of multiple amino acid pairs in a single run. nih.gov

Mass Spectrometric Detection : A tandem mass spectrometer is used for detection, often in the positive ion mode. researchgate.net This allows for highly sensitive and selective quantification. nih.gov

These methods have been validated for the analysis of amino acid enantiomers in various biological samples, achieving low limits of detection (LOD) often in the low nanomolar (nM) range. researchgate.netnih.govnih.gov

Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of modern quantitative methods. nih.gov The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.govnih.govresearchgate.net

In an MRM experiment, two stages of mass analysis are used:

Q1 (First Quadrupole) : This is set to select only the precursor ion (the molecular ion or a specific adduct) of the derivatized amino acid. For L-FDLA-derivatized alanine, this would be the [M+H]+ ion.

Q2 (Collision Cell) : The selected precursor ion is fragmented by collision with an inert gas.

Q3 (Third Quadrupole) : This is set to select a specific, characteristic product ion that results from the fragmentation.

By monitoring a specific precursor → product ion transition, the detector only registers a signal when the exact analyte of interest elutes from the LC column. This process effectively filters out chemical noise and interferences from the sample matrix, dramatically increasing the signal-to-noise ratio. nih.govwaters.com This high selectivity is crucial for accurately quantifying trace D-amino acids in biological samples where the L-enantiomer is present in vast excess. nih.govresearchgate.net The use of stable isotope-labeled internal standards is also common to correct for matrix effects and ensure accurate quantification. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis and monitoring of reactions involving this compound and other DNP-amino acid derivatives. nih.govcrsubscription.com Its utility stems from the ability to quickly separate components in a mixture, allowing for the qualitative assessment of reaction progress, purity of fractions, and identification of products. nih.gov The dinitrophenyl (DNP) group, being a strong chromophore, renders the derivatives like this compound distinctly yellow, which allows for their easy visualization on a TLC plate without the need for additional staining reagents, although UV light can enhance visibility. dtic.mil

In the context of synthesizing this compound, which typically involves the reaction of L-alanine with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), TLC is an invaluable tool. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can monitor the consumption of the starting materials and the formation of the DNP-alanine product. A complete reaction would ideally show the disappearance of the limiting reactant spot and the appearance of a single product spot.

The choice of the stationary and mobile phases is critical for achieving good separation. Silica gel is the most common adsorbent (stationary phase) for the TLC of DNP-amino acids. nih.govjst.go.jp A variety of solvent systems (mobile phases) have been developed to separate these compounds, with their composition tailored to the polarity of the specific DNP-derivatives being analyzed. jst.go.jp The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For instance, more polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Several solvent systems have been proven effective for the TLC analysis of DNP-amino acids on silica gel plates. jst.go.jp The selection depends on the specific amino acids and the desired separation.

Table 1: Exemplary TLC Solvent Systems for DNP-Amino Acid Analysis

| Solvent System | Composition (v/v/v) | Application Notes |

| System I | Chloroform : Benzyl Alcohol : Acetic Acid | 70:30:3 |

| System II | n-Butanol saturated with water | - |

| System III | Isoamyl alcohol saturated with 5% Acetic Acid | - |

| System IV | Toluene : Ethyl Acetate : Acetic Acid | 8:1:1 |

This table is interactive. Users can sort the data by clicking on the column headers.

Two-dimensional TLC, employing two different solvent systems sequentially in perpendicular directions, can be used to achieve excellent separation of complex mixtures of DNP-amino acids that may not be resolved with a single solvent system. jst.go.jp This makes TLC a powerful tool for preliminary identification before employing more sophisticated techniques like HPLC.

Principles of Chiral Derivatization for Chromatographic Resolution

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation by standard chromatographic techniques, which rely on differential interactions with a stationary phase, impossible. Chiral derivatization is an indirect method to overcome this challenge. akjournals.com The core principle involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). akjournals.com This reaction converts the pair of enantiomers into a pair of diastereomers. peptide.com Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and, crucially for separation, different affinities for chromatographic stationary phases. peptide.com Consequently, the resulting diastereomeric pair can be separated using conventional, achiral chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC). akjournals.compeptide.com

For a CDA to be effective, it must meet several criteria:

It must be enantiomerically pure.

The derivatization reaction should proceed to completion for both enantiomers without any racemization of either the analyte or the CDA itself. akjournals.com

The resulting diastereomers should be stable under the analytical conditions.

The CDA should ideally contain a chromophore or fluorophore to enhance the detection sensitivity of the derivatives. akjournals.com

Marfey's method, introduced by Paul Marfey in 1984, is a pre-column derivatization technique widely used for the chiral resolution of amino acids. mdpi.comresearchgate.net The method utilizes a specific chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. mdpi.comthermofisher.com This reagent reacts with the primary amino group of a racemic (D/L) amino acid mixture under mild alkaline conditions. acs.org The nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte amino acid results in the formation of two stable diastereomers: L-FDAA-L-amino acid and L-FDAA-D-amino acid. peptide.com

The separation of these diastereomers via RP-HPLC is the cornerstone of Marfey's method. peptide.com The mechanistic basis for this separation lies in the distinct three-dimensional conformations of the two diastereomers, which leads to a difference in their hydrophobicity and, consequently, their interaction with the nonpolar stationary phase (e.g., C18). acs.orgstudylib.net

Conversely, the L-FDAA-L-amino acid diastereomer tends to adopt a more extended, linear conformation where the hydrophobic groups are on opposite sides (trans or E-type arrangement). acs.orgstudylib.net This results in a less hydrophobic character, weaker interaction with the stationary phase, and therefore, an earlier elution from the column. acs.orgstudylib.net As a general rule in Marfey's method, the L-L diastereomer elutes before the L-D diastereomer. studylib.net

Marfey's method is a powerful and extensively used technique for determining the absolute configuration of amino acids in a wide variety of samples, including peptides from natural sources like marine organisms, bacteria, and fungi. acs.orgnih.govmdpi.com The procedure is particularly valuable in natural product chemistry for elucidating the stereochemistry of novel peptides, which is often crucial for their biological activity. mdpi.com

The standard application involves the following steps:

Hydrolysis: The peptide of interest is hydrolyzed (typically using 6 M HCl) to break it down into its constituent amino acids. acs.org

Derivatization: The resulting amino acid mixture (hydrolysate) is reacted with L-FDAA (Marfey's reagent). acs.org

Chromatographic Analysis: The mixture of diastereomeric derivatives is analyzed by RP-HPLC with UV detection at approximately 340 nm, the absorption maximum of the DNP chromophore. peptide.comacs.org

Comparison with Standards: The retention times of the derivatives from the sample are compared with those of authentic D- and L-amino acid standards that have been derivatized with L-FDAA under the same conditions. nih.gov

The "Advanced Marfey's Method" employs variants of the original reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), which can offer improved resolution and sensitivity, particularly when coupled with mass spectrometry (LC-MS). mdpi.comnih.gov More recent refinements, like the "C3 Marfey's Method," utilize different column chemistry (C3 instead of C18) and LC-MS detection to enhance separation, especially for challenging cases like N-methylated amino acids or to resolve co-eluting peaks. acs.orgnih.gov

While Marfey's reagent (L-FDAA) is highly effective and widely used, several other chiral derivatizing agents have been developed, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific analytical challenge, such as the nature of the amino acids, the required sensitivity, and the detection method. mdpi.comnih.gov Variants of Marfey's reagent itself have been synthesized by replacing the L-alanine amide with other L-amino acid amides, such as those from valine, leucine, or phenylalanine, to modulate the hydrophobicity and improve the chromatographic separation of the resulting diastereomers. akjournals.comresearchgate.net

Table 2: Comparison of Selected Chiral Derivatizing Agents for Amino Acid Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle Advantage(s) | Principle Disadvantage(s) |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Broad applicability, well-established methodology, reliable L-L before L-D elution rule for most amino acids. nih.govacs.org | Lower sensitivity compared to fluorescent agents; poor resolution for some amino acids (e.g., serine, asparagine). akjournals.comnih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | L-FDLA (Advanced Marfey's) | Generally provides better separation and higher LC/MS signal intensity than L-FDAA due to increased hydrophobicity. mdpi.comresearchgate.net | Subject to similar limitations as FDAA for certain polar amino acids. |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | Offers different selectivity compared to L-FDAA, which can be advantageous for specific amino acids. nih.gov | May fail to resolve certain amino acids (e.g., Ala, Arg, Thr) that are separable with FDAA. nih.gov |

| o-Phthaldialdehyde / Chiral Thiol (e.g., N,N-dimethyl-L-cysteine) | OPA / DiCys | Forms highly fluorescent derivatives, leading to excellent sensitivity. nih.gov | Derivatives can be less stable; requires a two-component reagent system. nih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-D-phenylglycinamide | FDNP-D-Phg-NH₂ | Shows excellent separation for serine and asparagine, which are challenging for the original Marfey's reagent. akjournals.com | As a D-reagent, it reverses the typical elution order (D-D elutes before D-L). |

This table is interactive. Users can sort the data by clicking on the column headers.

Studies comparing L-FDAA with its analog L-FDVA (where L-alaninamide is replaced by L-valinamide) have shown that while FDAA is a more universal agent, resolving all 19 pairs of proteinogenic amino acids in one study, FDVA failed to resolve three pairs. nih.gov This highlights that increasing the bulk of the chiral auxiliary does not universally guarantee better separation. nih.gov

Other classes of reagents, such as o-phthaldialdehyde (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine (NAC) or N,N-dimethyl-L-cysteine (DiCys), offer a different approach. mdpi.comnih.gov These reagents produce fluorescent isoindole derivatives, which can be detected with much higher sensitivity than the DNP derivatives. nih.gov Comparative studies have shown that while Marfey's reagents are robust, methods like DiCys/OPA can outperform them in terms of both analyte separation and detection sensitivity, especially for LC-MS applications. nih.gov The selection of a derivatizing agent is therefore a critical step in method development, tailored to the specific requirements of the analysis. nih.gov

Biochemical and Proteomic Research Applications

Utilization as a Hapten in Immunological Studies

A primary application of N-(2,4-Dinitrophenyl)-L-alanine and the broader DNP group is its function as a hapten in immunology. synabs.be Haptens are small molecules that are not immunogenic on their own but can elicit a robust immune response when conjugated to a larger carrier molecule, such as a protein.

When this compound is attached to a carrier protein, the DNP group serves as an antigenic determinant, prompting the immune system to produce antibodies. nih.gov These antibodies are highly specific to the DNP hapten. This principle is fundamental in studying the mechanisms of immune response and antibody production. nih.gov Research has shown that immunization with DNP-conjugated proteins can generate high-titer antiserum and a diverse array of monoclonal antibodies with high affinities for the DNP group. nih.gov For instance, studies have successfully produced murine monoclonal antibodies against DNP with affinities in the range of 10¹⁰ to 10¹¹ M⁻¹. nih.gov This hapten-focused immunogenicity is potent, inducing strong hapten-specific T and B cell responses, even when the carrier protein itself is non-immunogenic. nih.gov

Table 1: Monoclonal Antibody Production Against DNP Hapten

| Feature | Result | Reference |

| Immunized Animal | Mouse | nih.gov |

| Antiserum Titer | 1/1,280,000 | nih.gov |

| Number of Stable MAbs | 20 | nih.gov |

| Antibody Isotype | IgG₁ | nih.gov |

| Light Chain | Kappa and Lambda | nih.gov |

| Affinity Range (M⁻¹) | 10¹⁰ to 10¹¹ | nih.gov |

The specific and high-affinity binding between the DNP hapten and anti-DNP antibodies is the foundation for numerous immunological assays. nih.gov Because the DNP hapten is not naturally found in tissues, it serves as an ideal control and target in various assay formats. synabs.be These assays can be designed to detect and quantify either DNP-labeled molecules or the anti-DNP antibodies themselves. Common applications include:

Enzyme-Linked Immunosorbent Assay (ELISA): DNP-conjugated molecules can be used to coat microplates to capture and measure anti-DNP antibodies. nih.govnih.gov Competitive ELISAs are also used to determine the specificity of the antibodies. nih.gov

Western Blot and Immunohistochemistry: Anti-DNP antibodies are essential tools for detecting DNP-labeled proteins or other molecules in these applications. synabs.be

Biosensors: Surface Plasmon Resonance (SPR)-based systems utilize the DNP-antibody interaction for real-time binding analysis and specificity confirmation. nih.gov

Probing Protein Interactions and Conformations

The reactive nature of the dinitrophenyl group makes it a valuable tool for investigating protein structure, function, and interactions.

The N-(2,4-dinitrophenyl) group can form stable covalent bonds with nucleophilic side chains of specific amino acid residues within proteins. This reaction, often referred to as dinitrophenylation, typically targets the amino groups of lysine (B10760008) residues, but can also react with the side chains of cysteine and histidine. This covalent labeling allows researchers to identify accessible and reactive residues on the protein surface, providing insights into the protein's three-dimensional structure and potential binding sites.

This compound can be strategically incorporated into a peptide or protein sequence to serve as a probe for studying the complex process of protein folding. uwaterloo.ca The DNP group is an effective quencher of the intrinsic fluorescence of tryptophan residues. By placing a tryptophan residue and a DNP group at specific locations in the protein, the folding process can be monitored. As the protein folds, the distance between the DNP quencher and the tryptophan fluorophore changes, leading to a measurable change in fluorescence intensity. This technique, known as Förster Resonance Energy Transfer (FRET), provides real-time kinetic data on folding pathways and helps identify transient folding intermediates. uwaterloo.ca

Investigation of Enzyme Kinetics and Catalytic Mechanisms

The compound is also utilized in enzymology to explore the kinetics and mechanisms of various enzymes. khanacademy.org

Depending on the enzyme, this compound or its derivatives can act as a substrate. For example, if an enzyme cleaves the peptide bond or modifies the DNP group, the reaction can be monitored spectrophotometrically. The release of a chromophoric product, like p-nitrophenolate from related substrates, allows for the continuous measurement of enzyme activity and the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (k_cat). cam.ac.uk

Furthermore, the binding of this compound to an enzyme's active site can be studied to understand the structural and chemical features of the catalytic pocket. The compound can act as a competitive inhibitor for some enzymes, and studying the nature of this inhibition provides valuable information about the enzyme's mechanism. For instance, alanine (B10760859) racemase, an enzyme that converts L-alanine to D-alanine, utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that is a target for interaction studies. ebi.ac.uk While not a direct substrate, molecules like this compound can be used as probes to explore the active site topology.

Labeling and Quantification in Proteomics Research

The ability to attach the DNP group to amino acids has been fundamental in the development of techniques for protein analysis.

DNP derivatives of amino acids are instrumental in protein analysis. nih.gov The DNP group's chromophoric nature facilitates the detection and quantification of peptides and proteins. Modern proteomics often employs techniques like bioorthogonal noncanonical amino acid tagging (BONCAT) to isolate and identify newly synthesized proteins. nih.gov While BONCAT typically uses amino acids like L-azidohomoalanine (AHA), the principle is analogous to the classic use of DNP-labeling: incorporating a modified amino acid to enable subsequent detection and isolation. nih.gov The success of these methods relies on the ability to distinguish and quantify the labeled molecules, a role historically filled by the DNP group.

The use of dinitrophenyl derivatives of amino acids has been a cornerstone of protein sequencing since Frederick Sanger first utilized them to determine the amino acid sequence of insulin (B600854). nih.gov In the Sanger method, the free amino group of the N-terminal amino acid of a polypeptide chain is reacted with 2,4-dinitrofluorobenzene (DNFB). Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains attached to the DNP group as a DNP-amino acid derivative, such as this compound if alanine was the N-terminal residue. This yellow-colored DNP-amino acid could then be identified by chromatography. nih.gov This process, repeated with different fragments of the protein, allowed for the piecing together of the entire protein sequence. The identification of the specific DNP-amino acid was crucial for the success of the sequencing effort. nih.gov

Building Block in Peptide Synthesis

Beyond its use in labeling and sequencing, this compound can also be used as a building block in solid-phase peptide synthesis (SPPS). nih.govspringernature.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. By incorporating a DNP-protected amino acid like this compound, researchers can introduce the DNP group at a specific position within a synthetic peptide. This allows for the creation of peptides with unique properties or functionalities, such as probes for studying protein-protein interactions or as specific substrates for enzyme assays. The use of protected amino acids, including N-protected variants like Nsc-amino acids, is a fundamental aspect of modern peptide synthesis. researchgate.net

Mechanistic Investigations and Reaction Pathway Studies

Cyclization Reactions of N-(2,4-Dinitrophenyl)-L-alanine

The cyclization of N-(2,4-dinitrophenyl) amino acids, including this compound, is a key process for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, a class of compounds investigated for their potential antibacterial properties. nih.govnih.gov This reaction can be initiated under various conditions, including the use of sodium hydroxide (B78521) in aqueous dioxane, palladium catalysis, or through thermal and photochemical methods. nih.gov

An efficient method for synthesizing 2-methyl-5-nitrobenzimidazole-N-oxide involves the cyclization of N-(2,4-dinitrophenyl)-alanine using sodium hydroxide in dioxane. researchgate.net This base-catalyzed reaction transforms the amino acid derivative into a heterocyclic benzimidazole (B57391) N-oxide structure. researchgate.net The general synthesis of substituted benzimidazoles relies on the construction of the imidazole (B134444) ring from appropriately N-substituted dinitroanilines. nih.gov

Studies have demonstrated that N-(2,4-dinitrophenyl)-phenylalanine also undergoes cyclization to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide in both the gas phase and in solution. nih.gov

In solution-phase reactions, the cyclization of N-(2,4-dinitrophenyl) amino acids is proposed to proceed through a dianion intermediate. researchgate.net For the reaction to occur within a reasonable timeframe, the formation of this dianion is considered a necessary step. nih.govnih.gov This is in contrast to gas-phase reactions where a monoanion is sufficient for cyclization to occur. nih.gov

The reaction conditions significantly influence the cyclization process. For instance, the cyclization of N-(2-nitrophenyl)phenylalanine, which possesses only one nitro group, necessitates a stronger base compared to its dinitro counterpart, N-(2,4-dinitrophenyl)phenylalanine. nih.govnih.gov This highlights the role of the electron-withdrawing nitro groups in facilitating the reaction. In the gas phase, the absence of solvation enhances the nucleophilicity of the anion, allowing the cyclization to proceed more readily than in solution, where the anions are stabilized by solvation, thus requiring more stringent, strongly basic conditions. nih.gov

Tandem mass spectrometric experiments have revealed that the collisionally activated fragmentation of deprotonated N-(2,4-dinitrophenyl)alanine in the gas phase serves as an analog to its base-catalyzed cyclization in solution. nih.govnih.gov The fragmentation pathway involves the sequential elimination of carbon dioxide (CO2) and water (H2O) to yield deprotonated benzimidazole-N-oxide derivatives. nih.govnih.gov

Theoretical calculations using density functional theory (DFT) support a mechanism where cyclization of the deprotonated N-(2,4-dinitrophenyl)alanine occurs after the loss of CO2 but before the loss of H2O, leading to the formation of deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov Interestingly, the N-ethylamide of N-(2,4-dinitrophenyl)alanine also undergoes a similar cyclization in the gas phase, indicating that the elimination of CO2 is not an absolute prerequisite for the cyclization to occur. nih.gov

Nucleophilic Substitution and Other Chemical Reactivities

This compound is a derivative of 2,4-dinitrobenzene, a class of compounds known to undergo nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net The rate of these reactions can be influenced by the nature of the leaving group, the solvent, and the presence of activating groups like the nitro groups on the benzene (B151609) ring. researchgate.net

The reactivity of 2,4-dinitrobenzene derivatives with nucleophiles such as hydrazine (B178648) has been studied, with the rate-determining step varying depending on the specific derivative and reaction conditions. researchgate.net For some derivatives, the formation of a zwitterionic intermediate is rate-limiting, while for others, it is the departure of the leaving group. researchgate.net

Influence on Maillard Reaction Pathways and Related Chemical Processes

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of products responsible for the color and flavor of many cooked foods. nih.govfuturelearn.com

Studies investigating the Maillard reaction have explored the enolization and racemization of sugars in the presence of amino acid enantiomers. nih.govresearchgate.net The enolization of sugars is a notable process that occurs during the Maillard reaction. nih.gov The racemization of amino acids has been observed to be more pronounced in systems containing fructose (B13574) compared to glucose. nih.gov The use of different enantiomers of amino acids can influence the formation of melanoidins, the high-molecular-weight brown polymers produced in the later stages of the Maillard reaction. researchgate.net

While direct studies on the specific influence of this compound on these processes are not detailed in the provided context, the fundamental reactions involve the interaction of the amino group of an amino acid with a sugar. The dinitrophenyl group in this compound would significantly alter the electronic properties and steric hindrance around the amino group, thereby likely influencing its reactivity in the Maillard reaction cascade. The derivatization of amino acids with the 2,4-dinitrophenyl group, creating compounds like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a known technique used in the analysis of amino acids. nih.gov

Crosslinking Processes Involving Amino Acids

Extensive investigation of the chemical properties and reactivity of this compound (DNP-alanine) has revealed significant details about its behavior under various conditions. However, based on available scientific literature, the direct involvement of DNP-alanine in forming intermolecular crosslinks between separate amino acid residues is not a well-documented phenomenon. The primary reaction pathway studied for this compound is a base-catalyzed intramolecular cyclization, rather than a process where it acts as a bridge to connect two or more amino acids.

The dinitrophenyl group of DNP-alanine is known to be electrophilic and can react with nucleophilic sites on proteins and enzymes. This reactivity is fundamental to its use in various biochemical studies. In one instance, a "transconjugation" phenomenon has been described where the dinitrophenyl (DNP) group can detach from its parent amino acid and subsequently conjugate with proteins within a biological system. nih.gov While this leads to the modification of other amino acids, it does not represent a direct crosslinking event mediated by the intact DNP-alanine molecule.

The most prominently reported chemical transformation of this compound is its conversion into a cyclized product. Under basic conditions, DNP-alanine undergoes an intramolecular reaction to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide. This reaction has been studied in both solution and the gas phase.

In solution, the cyclization is typically achieved by refluxing N-(2,4-dinitrophenyl)amino acids with a 10% solution of sodium hydroxide (NaOH) in a dioxane/water mixture. Mechanistic studies suggest that this process requires the formation of a dianion intermediate for the reaction to proceed at a reasonable rate. scbt.com

Gas-phase studies using tandem mass spectrometry have provided further insight into this transformation. Collisional activation of the deprotonated this compound ion leads to a sequential loss of carbon dioxide (CO₂) and water (H₂O), resulting in the formation of the deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. scbt.com This gas-phase reaction is analogous to the base-catalyzed cyclization observed in solution. scbt.com

Similar cyclization reactions have also been observed for other N-(2,4-dinitrophenyl)amino acids, such as N-(2,4-Dinitrophenyl)-L-phenylalanine, which forms 2-benzyl-5-nitro-1H-benzimidazole-3-oxide.

The table below summarizes the key findings from mechanistic studies on the cyclization of this compound and related compounds.

| Compound | Reaction Conditions | Key Intermediates | Final Product |

| This compound | Base-catalyzed (e.g., NaOH in dioxane/water) | Dianion (in solution) | 2-methyl-5-nitro-1H-benzimidazole-3-oxide |

| This compound (deprotonated) | Gas-phase collisional activation | [M-H]⁻ ion, subsequent loss of CO₂ and H₂O | Deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide |

| N-(2,4-Dinitrophenyl)-L-phenylalanine | Base-catalyzed (e.g., NaOH in dioxane/water) | Not explicitly detailed but analogous to DNP-alanine | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Molecular Structure Optimization